

# Spectroscopic Characterization of 1,3-Dinitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Dinitrobenzene

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This technical guide provides an in-depth overview of the spectroscopic data for **1,3-dinitrobenzene**, a key chemical intermediate in various industrial processes. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

## Spectroscopic Data Summary

The empirical formula for **1,3-dinitrobenzene** is  $C_6H_4N_2O_4$ , with a molecular weight of 168.11 g/mol. [1][2] Its structure is characterized by a benzene ring substituted with two nitro groups at the meta positions. This substitution pattern dictates the distinct spectroscopic signatures detailed below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1,3-dinitrobenzene**, both  $^1H$  and  $^{13}C$  NMR provide key structural information.

### $^1H$ NMR Spectroscopy

In the  $^1H$  NMR spectrum of **1,3-dinitrobenzene**, the aromatic protons give rise to a complex splitting pattern due to their chemical non-equivalence. The proton at the C2 position is the

most deshielded due to the inductive effect of the two adjacent nitro groups.

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	9.073	t (triplet)	J = 2.18
H-4, H-6	8.573	dd (doublet of doublets)	J = 8.22, 2.18
H-5	7.805	t (triplet)	J = 8.22
Solvent: CDCl <sub>3</sub> , Frequency: 300 MHz			

### <sup>13</sup>C NMR Spectroscopy

Due to the symmetry of the molecule, the <sup>13</sup>C NMR spectrum of **1,3-dinitrobenzene** displays four distinct signals for the six carbon atoms in the aromatic ring.[\[3\]](#)

Carbon	Chemical Shift ( $\delta$ , ppm)
C-1, C-3	148.5
C-2	129.5
C-4, C-6	127.5
C-5	119.8
Solvent: CDCl <sub>3</sub> , Frequency: 25.16 MHz <a href="#">[4]</a>	

## Infrared (IR) Spectroscopy

The IR spectrum of **1,3-dinitrobenzene** is characterized by strong absorption bands corresponding to the nitro groups and the aromatic ring.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
3100 - 3000	C-H aromatic stretching
1615	C=C aromatic stretching
1530	N-O asymmetric stretching
1350	N-O symmetric stretching
850	C-H out-of-plane bending
740	C-H out-of-plane bending

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **1,3-dinitrobenzene** results in a prominent molecular ion peak and characteristic fragmentation patterns.[5]

m/z	Relative Intensity (%)	Assignment
168	100	[M] <sup>+</sup> (Molecular Ion)
122	45	[M - NO <sub>2</sub> ] <sup>+</sup>
92	20	[M - NO <sub>2</sub> - NO] <sup>+</sup>
76	85	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>
50	80	[C <sub>4</sub> H <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

## NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **1,3-dinitrobenzene**.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.

#### $^1\text{H}$ NMR Acquisition:

- Spectrometer: 300 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Reference: Tetramethylsilane (TMS) at 0 ppm.

#### $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 75 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more scans, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Reference:  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## FT-IR Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **1,3-dinitrobenzene** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.<sup>[6]</sup>

- Place a portion of the powder into a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

#### FT-IR Acquisition:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Scan Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.<sup>[7]</sup>

## Mass Spectrometry

#### Sample Introduction:

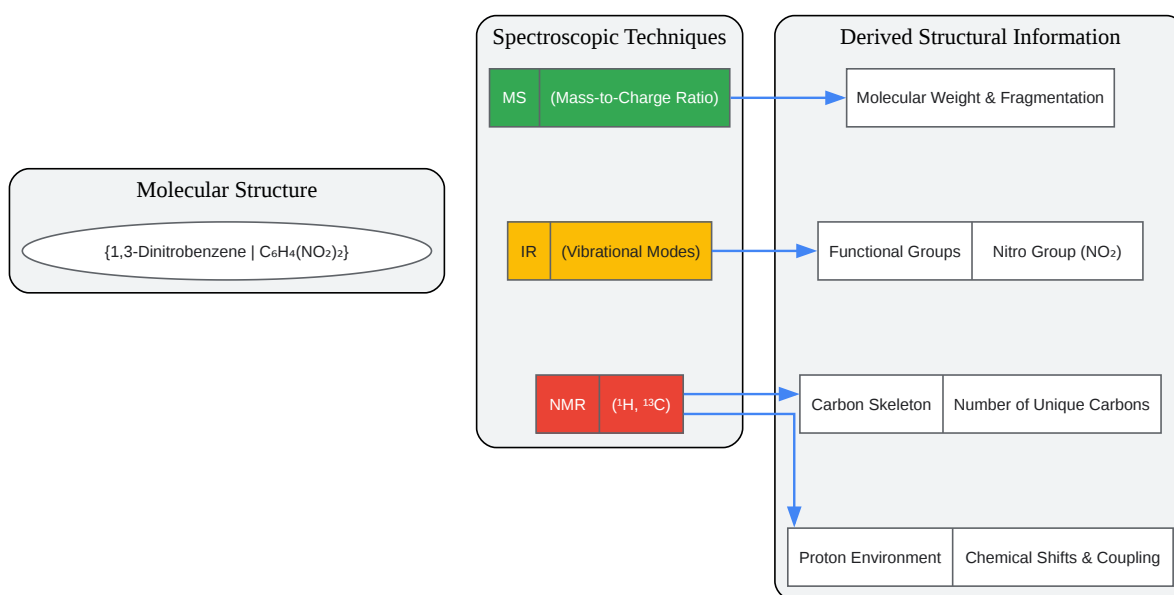
- For a solid sample like **1,3-dinitrobenzene**, a direct insertion probe is commonly used. A small amount of the sample is placed in a capillary tube at the end of the probe.

#### EI-MS Acquisition:

- Spectrometer: Electron Ionization Mass Spectrometer.
- Ionization Energy: 70 eV.
- Mass Range:  $m/z$  40-200.
- Scan Rate: 1 scan/second.
- Source Temperature: 200-250 °C.

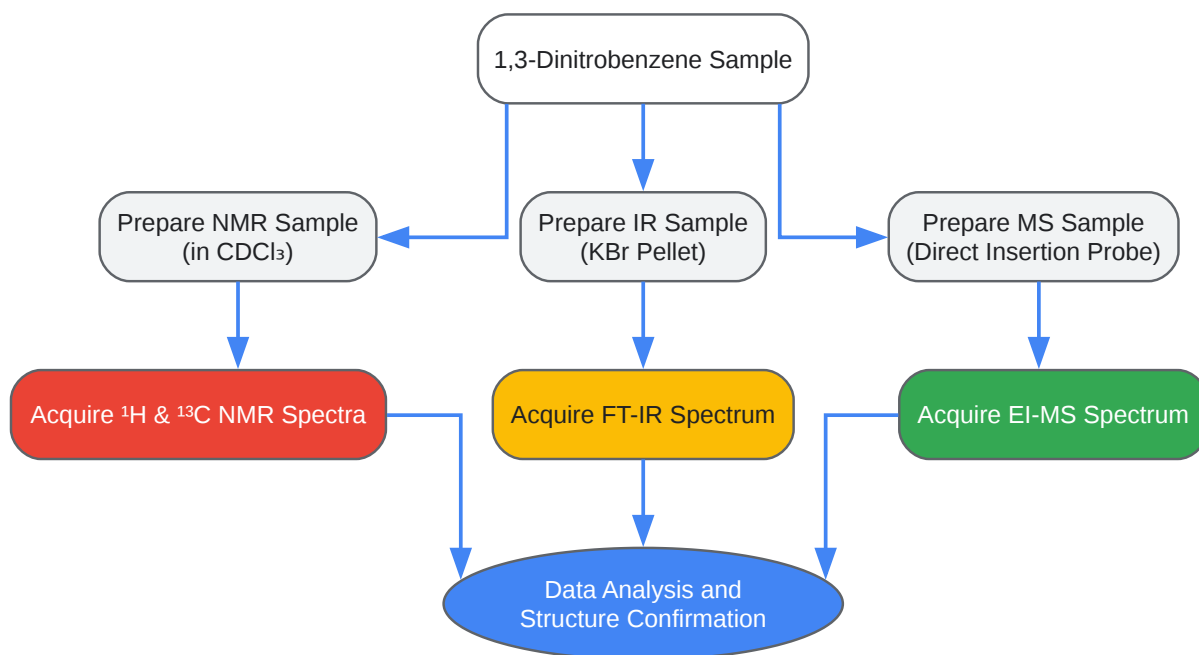
## Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for the analysis of **1,3-dinitrobenzene**.



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Caption: Relationship between spectroscopic techniques and derived structural information for **1,3-Dinitrobenzene**.



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Caption: General experimental workflow for the spectroscopic characterization of **1,3-Dinitrobenzene**.

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